4-(1h-Indol-3-yl)butanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-Indol-3-yl)butanehydrazide is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in various fields such as chemistry, biology, and medicine. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Indol-3-yl)butanehydrazide typically involves the reaction of 4-(1H-Indol-3-yl)butanoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to reflux for several hours, and the progress of the reaction is monitored using thin-layer chromatography (TLC). Once the reaction is complete, the solvent is evaporated, and the crude product is purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to increase efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(1H-Indol-3-yl)butanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as a corrosion inhibitor for mild steel in acidic environments.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-(1H-Indol-3-yl)butanehydrazide involves its interaction with various molecular targets and pathways. For example, as a corrosion inhibitor, it forms a protective film on the surface of mild steel through physisorption, which prevents corrosion by blocking the interaction between the metal surface and the corrosive environment . The compound’s unique structure allows it to interact with different molecular targets, leading to its diverse biological activities.
Comparison with Similar Compounds
4-(1H-Indol-3-yl)butanehydrazide can be compared with other indole derivatives such as 2-(1H-Indol-3-yl)acetohydrazide. Both compounds exhibit corrosion inhibition properties, but this compound has shown higher inhibition efficiency due to its longer alkyl chain, which provides better surface coverage and higher molar volume . Other similar compounds include various indole-3-acetohydrazides and indole-3-butanohydrazides, which share similar chemical structures but differ in their specific functional groups and chain lengths.
Properties
CAS No. |
27086-07-3 |
---|---|
Molecular Formula |
C12H15N3O |
Molecular Weight |
217.27 g/mol |
IUPAC Name |
4-(1H-indol-3-yl)butanehydrazide |
InChI |
InChI=1S/C12H15N3O/c13-15-12(16)7-3-4-9-8-14-11-6-2-1-5-10(9)11/h1-2,5-6,8,14H,3-4,7,13H2,(H,15,16) |
InChI Key |
HUXWLGPYROJLMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCC(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.